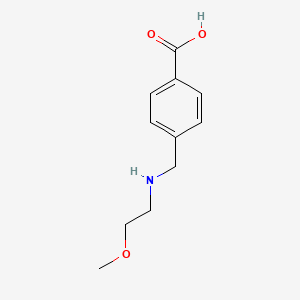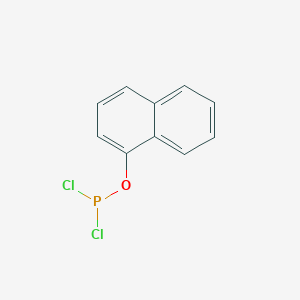
(1r)-7-Methylindanylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r)-7-Methylindanylamine is an organic compound with a unique structure that includes a methyl group attached to the indane ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-7-Methylindanylamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride.
Methylation: The indanol is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Amination: The final step involves the conversion of the methylated indanol to this compound using an amination reagent such as ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (1r)-7-Methylindanylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
科学研究应用
(1r)-7-Methylindanylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for biological receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1r)-7-Methylindanylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
相似化合物的比较
7-Methylindanone: A precursor in the synthesis of (1r)-7-Methylindanylamine.
7-Methylindanol: An intermediate in the synthetic route.
Indanylamine: A structurally related compound with similar properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
959908-10-2 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
(1R)-7-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1 |
InChI 键 |
ZIOLVQXVKOGSHV-SECBINFHSA-N |
手性 SMILES |
CC1=C2[C@@H](CCC2=CC=C1)N |
规范 SMILES |
CC1=C2C(CCC2=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
